Benzyl (2-amino-3,3-difluoropropyl)carbamate oxalate
Overview
Description
Benzyl (2-amino-3,3-difluoropropyl)carbamate oxalate is a chemical compound with the molecular formula C11H14F2N2O2·C2H2O4. It is known for its role as a building block in various chemical syntheses. The compound is characterized by the presence of a benzyl group, an amino group, and two fluorine atoms on a propyl chain, along with a carbamate and oxalate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2-amino-3,3-difluoropropyl)carbamate oxalate typically involves the reaction of benzyl chloroformate with 2-amino-3,3-difluoropropanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then treated with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl (2-amino-3,3-difluoropropyl)carbamate oxalate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the carbamate group yields benzylamine and carbon dioxide.
Scientific Research Applications
Benzyl (2-amino-3,3-difluoropropyl)carbamate oxalate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl (2-amino-3,3-difluoropropyl)carbamate oxalate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s stability and reactivity. The carbamate group can undergo hydrolysis, releasing active intermediates that interact with cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Benzyl (2-amino-3,3-difluoropropyl)carbamate: Similar structure but without the oxalate group.
Benzyl (2-amino-3,3-difluoropropyl)carbamate hydrochloride: Contains a hydrochloride group instead of oxalate.
Uniqueness
Benzyl (2-amino-3,3-difluoropropyl)carbamate oxalate is unique due to the presence of the oxalate group, which can influence its solubility and reactivity. This makes it particularly useful in specific chemical syntheses and applications where these properties are advantageous.
Properties
IUPAC Name |
benzyl N-(2-amino-3,3-difluoropropyl)carbamate;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2O2.C2H2O4/c12-10(13)9(14)6-15-11(16)17-7-8-4-2-1-3-5-8;3-1(4)2(5)6/h1-5,9-10H,6-7,14H2,(H,15,16);(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUPVXLGUVZGFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(C(F)F)N.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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